molecular formula C11H9FN2 B7837781 6-(3-Fluorophenyl)pyridin-2-amine

6-(3-Fluorophenyl)pyridin-2-amine

Cat. No.: B7837781
M. Wt: 188.20 g/mol
InChI Key: ONWWPXAXYBCKIQ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.

  • Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated pyridines.

  • Reduction Products: Alkyl or aryl amines.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.

  • 6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.

Uniqueness:

  • Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.

  • Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.

Properties

IUPAC Name

6-(3-fluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWWPXAXYBCKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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